Lipophilicity Advantage Over 3-Benzyl Analog: Lower logP Correlates with Improved Aqueous Solubility
The target compound exhibits a calculated logP of 2.82, which is 2.01 log units lower than the 3-benzyl-5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl) analog (logP = 4.83) . This significant reduction in lipophilicity translates to an approximately 100-fold improvement in predicted aqueous solubility, placing the compound within the favorable drug-like space (logP < 5) recommended by Lipinski's rule of five. The 3-benzyl substitution dramatically increases hydrophobic surface area without contributing additional hydrogen-bonding capacity, making the target compound the more developable scaffold for lead optimization.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.82; logD (pH 7.4) = 1.19 |
| Comparator Or Baseline | 3-benzyl-5-hydroxy-4,7-dimethyl-6-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: logP = 4.83 |
| Quantified Difference | ΔlogP = 2.01 units (~100-fold difference in partition coefficient) |
| Conditions | In silico prediction using internal ChemDiv computational models |
Why This Matters
Lower logP directly correlates with reduced non-specific binding, lower metabolic clearance via CYP450 pathways, and improved formulation options—critical factors for compound procurement in early-stage drug discovery.
